2-Acetamidopentanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamidopentanediamide typically involves the acylation of lysine derivatives. One common method includes the reaction of lysine with acetic anhydride under controlled conditions to form the desired amide . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the by-products.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of electrosynthesis has also been explored as a greener alternative for amide formation .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidopentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated amides.
Scientific Research Applications
2-Acetamidopentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of polymers and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-Acetamidopentanediamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation or altered metabolic pathways .
Comparison with Similar Compounds
2-Acetamido-5-aminopyridine: Another amide derivative with similar structural features.
N-Acetyl-L-lysine: A derivative of lysine with acetylation at the amino group.
2-Acetamidobenzamide: An aromatic amide with similar functional groups.
Uniqueness: 2-Acetamidopentanediamide stands out due to its chiral nature and its ability to form stable complexes with various biological molecules. This unique property makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-acetamidopentanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-4(11)10-5(7(9)13)2-3-6(8)12/h5H,2-3H2,1H3,(H2,8,12)(H2,9,13)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPOMVPGGXUNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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